molecular formula C9H8F3NO2 B1309246 2-Methoxy-4-(trifluoromethyl)benzamide CAS No. 886500-54-5

2-Methoxy-4-(trifluoromethyl)benzamide

Cat. No.: B1309246
CAS No.: 886500-54-5
M. Wt: 219.16 g/mol
InChI Key: IRRWUEIEUKDLDB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which can enhance metabolic stability and binding affinity to biological targets. It serves as a precursor or structural motif in the synthesis of antimicrobial agents and other bioactive molecules .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRWUEIEUKDLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396419
Record name 2-methoxy-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-54-5
Record name 2-methoxy-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzamide typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis
2-Methoxy-4-(trifluoromethyl)benzamide is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in clinical applications .

Case Studies
Research has shown that related compounds exhibit promising results in inhibiting viral infections. For instance, small molecule inhibitors derived from similar structures have demonstrated potent activity against Ebola and Marburg viruses, suggesting that this compound could be further explored for antiviral properties .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is employed in formulating agrochemicals, including pesticides and herbicides. Its incorporation can enhance the efficacy of these chemicals, leading to improved crop yields and better pest management strategies .

Research Findings
Studies have indicated that compounds with similar structural motifs can improve the effectiveness of existing agrochemicals by modifying their interaction with biological targets in pests, thereby increasing their potency and reducing required dosages .

Material Science

Advanced Materials Development
The compound is also investigated for its potential in material science, particularly in creating polymers with enhanced thermal and chemical resistance. The trifluoromethyl groups can impart unique properties to materials, making them suitable for high-performance applications .

Applications in Industry
Research into the formulation of specialty polymers has shown that incorporating this compound can lead to materials that withstand extreme conditions while maintaining structural integrity. This is particularly relevant in industries such as aerospace and automotive manufacturing .

Research Applications

Organic Synthesis Reagent
In organic chemistry, this compound serves as a reagent for synthesizing complex molecules. Its ability to facilitate various chemical reactions makes it an essential tool in both academic and industrial laboratories .

Environmental Studies

Chemical Safety Assessment
The behavior and degradation of this compound in various environments are also subjects of study. Understanding its environmental impact is crucial for assessing chemical safety and regulatory compliance .

Comparative Data Table

Application AreaSpecific Use CaseNotable Findings
Pharmaceutical DevelopmentDrug synthesis for neurological disordersPotential antiviral activity against Ebola viruses
Agricultural ChemistryFormulation of pesticidesEnhanced efficacy leading to better pest management
Material ScienceDevelopment of high-performance polymersImproved thermal stability under extreme conditions
Research ApplicationsReagent for organic synthesisFacilitates complex molecule creation
Environmental StudiesAssessment of chemical degradationInsights into safety and environmental impact

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-Methoxy-4-(trifluoromethyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity Source
This compound 2-OCH₃, 4-CF₃ on benzamide C₉H₈F₃NO₂ 219.16 Not explicitly reported
Compound 32 () 2-OCH₃-4-CF₃ benzamide + 5-nitrothiazole group C₁₂H₈F₃N₃O₄S 348.03 Antimicrobial
4-Methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide 4-OCH₃, 4-CF₃ phenoxy on thienopyrimidine C₂₁H₁₄F₃N₃O₃S 437.41 Anti-bacterial/anti-fungal
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide + 5-CF₃-thiadiazole C₁₀H₆F₃N₃OS 273.23 Screening compound

Key Observations

Impact of Heterocyclic Additions: Compound 32 () incorporates a 5-nitrothiazole group, which significantly enhances antimicrobial activity compared to the parent benzamide. The nitro group (-NO₂) may contribute to redox interactions with microbial enzymes . Thieno[2,3-d]pyrimidine derivatives () exhibit broader anti-fungal activity, likely due to the extended conjugated system improving membrane penetration .

Role of Substituents: The trifluoromethyl (-CF₃) group is conserved across most analogues, underscoring its role in stabilizing hydrophobic interactions and resisting metabolic degradation. Methoxy (-OCH₃) groups at different positions (e.g., 2- vs.

Synthetic Accessibility :

  • This compound is synthesized from 2-methoxy-4-(trifluoromethyl)benzoic acid via amidation (). Derivatives like Compound 32 require additional steps to attach heterocyclic moieties, increasing synthetic complexity .

Biological Activity

2-Methoxy-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanism of action, therapeutic potential, and biochemical interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9H8F3NO2
  • Molecular Weight : 221.16 g/mol
  • CAS Number : 886500-54-0

This compound features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide structure, which contributes to its unique reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. For instance, studies indicate that derivatives with trifluoromethyl groups exhibit potent inhibition against tumor-associated isoforms of CAs, specifically hCA IX and XII, with Ki values reported at 10.9 and 6.7 nM respectively .
  • Cellular Effects : The compound influences cellular signaling pathways, which can lead to alterations in cell proliferation and apoptosis. Its inhibitory action on kinases involved in the MAPK pathway suggests potential applications in cancer therapy .
  • Pharmacokinetics : The physicochemical properties of this compound facilitate its absorption and distribution within biological systems. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : The compound has demonstrated anti-proliferative effects against various cancer cell lines by inhibiting key signaling pathways.
  • Antiviral Properties : Similar compounds have shown efficacy against viral infections, suggesting that this compound may possess antiviral activity as well .
  • Neuroprotective Effects : Some studies indicate that related benzamides can inhibit acetylcholinesterase (AChE), which may provide neuroprotective benefits .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionhCA IX and XII
Antitumor ActivityCancer cell lines
Antiviral PropertiesViral entry inhibition
Neuroprotective EffectsAChE inhibition

Detailed Research Findings

  • Inhibition Studies : In vitro assays have shown that this compound effectively inhibits the growth of tumor cells by targeting specific kinases involved in the MAPK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer models .
  • Mechanistic Insights : The binding interactions between the compound and target enzymes have been elucidated through molecular docking studies, revealing critical hydrogen bonding interactions that enhance inhibitory potency .
  • Pharmacological Profiles : Animal model studies indicate that the pharmacokinetic profile of this compound supports its potential use in therapeutic applications, with favorable absorption characteristics and minimal toxicity at effective doses .

Q & A

What are the optimal synthetic routes for 2-Methoxy-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound typically involves coupling reactions between methoxy-substituted benzoyl chlorides and amines under controlled conditions. A scalable method involves using sodium carbonate as a base in dichloromethane or acetonitrile to facilitate the amidation reaction . Key optimization factors include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while dichloromethane is preferred for easy workup.
  • Catalyst use : Trichloroisocyanuric acid (TCCA) can improve yields in halogenation steps for precursor synthesis .

How can researchers ensure safe handling and assess mutagenic risks when working with this compound?

Basic Research Question
Safety protocols must align with guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Specific considerations include:

  • Mutagenicity assessment : Ames II testing is recommended, as trifluoromethyl benzamides may exhibit mutagenic potential comparable to benzyl chloride .
  • Ventilation and PPE : Use fume hoods for synthesis steps and wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at 2–8°C to prevent decomposition .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (-OCH3_3) and trifluoromethyl (-CF3_3) groups. For example, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm1^{-1}) and C-F bonds (~1100–1200 cm1^{-1}) are diagnostic .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight with high precision .

How can computational modeling and molecular docking be integrated with experimental data to elucidate the biological activity of this compound?

Advanced Research Question
Integrate computational tools to predict binding affinities and validate hypotheses:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial AcpS-PPTase) and identify key binding residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
  • Data correlation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50_{50} values to refine structure-activity relationships (SAR) .

What strategies are recommended for resolving contradictions in biological activity data across different studies on trifluoromethyl-containing benzamides?

Advanced Research Question
Address discrepancies through systematic analysis:

  • Control standardization : Ensure consistent use of positive controls (e.g., doxorubicin for cytotoxicity assays) and solvent systems (e.g., DMSO concentration ≤ 0.1%) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends. For example, trifluoromethyl groups often enhance lipophilicity (logP ~3.5) but may reduce solubility, confounding bioactivity results .
  • Crystallographic validation : Resolve ambiguous binding modes using X-ray diffraction data (Mercury CSD software) .

What experimental designs are optimal for evaluating the pharmacokinetic stability of this compound derivatives?

Advanced Research Question
Employ a tiered approach:

In vitro metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Plasma protein binding (PPB) : Equilibrium dialysis to quantify unbound fraction (fu ≥ 5% is desirable) .

In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to calculate AUC024h_{0-24h} and clearance rates .

How can researchers leverage structural analogs to predict the toxicity profile of this compound?

Advanced Research Question
Compare with structurally related compounds:

  • Mutagenicity : Cross-reference Ames test data from analogs like N-(benzyloxy)-4-(trifluoromethyl)benzamide, which showed lower mutagenicity than anomeric amides .
  • Hepatotoxicity : Screen for CYP450 inhibition (e.g., CYP3A4 IC50_{50} > 10 µM) using fluorogenic assays .
  • Environmental hazard : Use QSAR models to predict ecotoxicity (e.g., LC50_{50} for Daphnia magna) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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